1-cyclopentylazetidine-2-carboxylic Acid
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Overview
Description
1-Cyclopentylazetidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a cyclopentyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentylazetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the cyclopentyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, azetidine-2-carbonitriles can be hydrolyzed to form the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization and functionalization steps to ensure high yield and purity. Catalytic processes and continuous flow techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Cyclopentylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 1-cyclopentylazetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azetidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The cyclopentyl group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic and potentially less selective in binding interactions.
Cyclopentylamine: Contains a cyclopentyl group but lacks the azetidine ring, resulting in different chemical and biological properties.
Uniqueness
1-Cyclopentylazetidine-2-carboxylic acid is unique due to the combination of the azetidine ring and the cyclopentyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it a versatile scaffold for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry .
Properties
IUPAC Name |
1-cyclopentylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-10(8)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQOVYPBMMTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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